molecular formula C15H20O4 B085042 Desacetyl-1-isotenulin CAS No. 10257-13-3

Desacetyl-1-isotenulin

Cat. No.: B085042
CAS No.: 10257-13-3
M. Wt: 264.32 g/mol
InChI Key: ICKWITMQEROMDG-QNYKULNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetyl-1-isotenulin is a chemical compound provided for scientific research purposes. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Sesquiterpene lactones, the chemical class to which its parent compound Isotenulin belongs, are known for a wide range of biological activities, including cytotoxic and anti-tumoral properties . Research into related compounds indicates potential as P-glycoprotein (P-gp) inhibitors. Specifically, Isotenulin has been shown to inhibit the efflux function of P-glycoprotein, a key mediator of multidrug resistance (MDR) in cancer cells. By stimulating P-gp ATPase activity, it helps to increase the intracellular accumulation of chemotherapeutic agents such as Paclitaxel, Vinblastine, and Doxorubicin, thereby overcoming resistance and exhibiting synergistic cytotoxicity in multidrug-resistant cancer cell lines . Researchers may find this compound valuable for studies focused on reversing multidrug resistance in oncology, investigating the structure-activity relationships of sesquiterpene lactones, and exploring new mechanisms for combination cancer therapy. The specific profile and potency of this compound may differ from its parent compound and require further experimental characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10257-13-3

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,3aS,5R,5aS,8aR,9R,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8-,9-,10+,12-,13-,15+/m1/s1

InChI Key

ICKWITMQEROMDG-QNYKULNCSA-N

SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]([C@H](C(=O)O2)C)[C@H]([C@]3([C@@H]1C=CC3=O)C)O

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O

Synonyms

desacetyl-1-epiisotenulin
desacetyl-1-isotenulin

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

The chemical compound isotenulin (B1211992) is a sesquiterpene lactone, a class of secondary metabolites found in various plants. nih.govresearchgate.net Isotenulin itself is typically derived from tenulin (B101169), another major sesquiterpene lactone. nih.gov

Natural Sources:

The primary natural source of tenulin, the precursor to isotenulin, is plants from the Helenium genus, particularly Helenium amarum (commonly known as sneezeweed). nih.govresearchgate.netrsc.orgmedcraveonline.com Other Helenium species from which tenulin has been isolated include H. tenuifolium, H. elegans, H. badium, and H. montanum. rsc.org Isotenulin is then derived from the isolated tenulin. nih.gov One study also references the isolation of a related compound, Desacetyl-1-epiisotenulin, from Helenium amarum. medkoo.com

Isolation and Purification:

The isolation of sesquiterpene lactones like tenulin from plant material generally involves a multi-step process.

Extraction: The process begins with the extraction of the plant material. rsc.org This is often achieved using solvents. For instance, an ethanolic extract of fresh Arnica montana flowers was used to isolate various sesquiterpene lactones. nih.gov The choice of solvent is crucial as it can influence the types and stability of the compounds extracted. rsc.orgmdpi.com

Fractionation and Chromatography: The crude extract, which contains a complex mixture of compounds, undergoes further purification. This often involves fractionation using different solvents of varying polarity. acs.org Following this, chromatographic techniques are essential for separating the individual compounds. sci-hub.se Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly employed to isolate pure sesquiterpene lactones from the complex mixture. rsc.orgacs.org In some cases, a crude crystalline mixture of lactones can be obtained, which then requires further chromatographic separation to isolate individual compounds. sci-hub.se

For example, the isolation of tenulin from H. tenuifolium has been described, which is then followed by a separate chemical process to convert it into isotenulin. rsc.org

Minimization of Artefact Formation During Isolation Processes

A significant challenge in the isolation of natural products, particularly sensitive compounds like sesquiterpene lactones, is the formation of artefacts. tandfonline.comhebmu.edu.cn An artefact is a compound that is not naturally present in the source organism but is formed through chemical transformation during the isolation and purification procedures. hebmu.edu.cn

The formation of these artefacts can be triggered by various factors encountered during extraction and purification, including:

pH: Mildly alkaline or acidic conditions can cause rearrangements. For example, tenulin (B101169) is known to isomerize to isotenulin (B1211992) under the influence of mild alkali. rsc.org

Temperature: Heat applied during solvent evaporation or distillation can lead to degradation or rearrangement of thermally sensitive compounds. tandfonline.com

Solvents: The solvents used for extraction can sometimes react with the natural compounds. For instance, using ethanol (B145695) as a solvent for extracting from Arnica montana led to the formation of ethoxy-adducts of helenalin, which were identified as artefacts. nih.gov

Chromatographic Media: The stationary phase used in chromatography, such as silica (B1680970) gel, can have acidic sites that catalyze reactions and lead to the formation of artefacts. mdpi.com

Enzymatic Action: If the plant tissue is disrupted without deactivating native enzymes, these can alter the chemical structure of the natural compounds. hebmu.edu.cn

Strategies to Minimize Artefact Formation:

To ensure the isolated compounds are genuine natural products and not artefacts, several precautions are necessary.

Careful Control of pH: Maintaining a neutral pH throughout the extraction and purification process is critical to prevent acid or base-catalyzed rearrangements.

Mild Temperature Conditions: Employing low-temperature evaporation techniques, such as rotary evaporation under reduced pressure, helps to avoid thermal degradation of the compounds. tandfonline.com

Inert Atmosphere: For compounds sensitive to oxidation, performing the isolation process under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative artefacts.

Judicious Choice of Solvents and Materials: Using high-purity solvents and being aware of their potential reactivity is crucial. tandfonline.com When using chromatography, selecting neutral stationary phases or deactivating silica gel can mitigate artefact formation.

Rapid Processing and Enzyme Deactivation: Promptly processing the collected plant material, which may include flash-freezing or immediate extraction with enzyme-denaturing solvents, can prevent enzymatic modifications. hebmu.edu.cn

Some elemanolide-type sesquiterpene lactones, for example, are suspected to be artefacts formed from germacradienolides via a Cope rearrangement during the work-up of plant extracts. wur.nl This highlights the importance of critically evaluating the isolation procedure to distinguish between true natural products and process-induced artefacts. tandfonline.comrsc.org

Chemical Synthesis and Derivative Generation

Methodologies for Chemical Synthesis

The synthesis of Desacetyl-1-isotenulin is centered around the removal of the acetyl group from isotenulin (B1211992). This can be achieved through chemical hydrolysis or enzymatic processes.

The selective deacetylation of acetylated compounds can be performed under various conditions, and the choice of method is critical to avoid unwanted side reactions, such as the retro-aldol reaction that can occur with the use of alumina (B75360) in chromatography. koreascience.kr

Chemical Hydrolysis: A general and mild protocol for chemoselective deacetylation involves the use of trimethylsilyl (B98337) iodide (Me3SI). lsu.eduresearchgate.net This method is known for its efficiency and tolerance of various functional groups. lsu.edu While a specific protocol for isotenulin is not detailed in the available literature, a plausible reaction scheme can be inferred. The reaction would likely be carried out at ambient temperature in a suitable aprotic solvent like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN). The Me3SI would be the key reagent, and the reaction would be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material, isotenulin.

Another approach for selective deacetylation of acetylated natural products is the use of zinc acetate (B1210297) in methanol (B129727). researchgate.net This method generally requires heating to around 50-55 °C for several hours. researchgate.net

Enzymatic Deacetylation: Enzymatic methods offer high selectivity under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the regioselective deacetylation of various natural products, including other sesquiterpene lactones. nih.gov The reaction is typically carried out in an organic solvent or a biphasic system at or near room temperature. The use of histone deacetylase inhibitors has also been shown to trigger the production of deacetylated metabolites in fungal cultures, suggesting another potential biosynthetic route. elifesciences.org

A hypothetical enzymatic deacetylation of isotenulin could involve dissolving the compound in a suitable solvent, adding the lipase, and gently agitating the mixture at a controlled temperature (e.g., 30-40 °C) for a period ranging from hours to days, depending on the enzyme's activity.

Method Catalyst/Reagent Solvent Temperature Notes
Chemical HydrolysisTrimethylsilyl iodide (Me3SI)Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN)AmbientMild and efficient for chemoselective deacetylation.
Chemical HydrolysisZinc AcetateMethanol (MeOH)50-55 °CRequires heating; environmentally benign catalyst.
Enzymatic DeacetylationLipase (e.g., CALB)Organic solvent (e.g., Toluene)Room Temperature to 40°CHighly selective under mild conditions.

The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. Column chromatography is the most common method. tsijournals.com Given the potential for degradation on alumina, silica (B1680970) gel is the preferred stationary phase. koreascience.krinternationalscholarsjournals.com

A typical purification protocol would involve concentrating the crude reaction mixture and then subjecting it to silica gel column chromatography. The choice of eluent is crucial for achieving good separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For sesquiterpene lactones, mixtures of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol are commonly used. internationalscholarsjournals.comresearchgate.net For instance, a gradient of chloroform-methanol (e.g., 50:1) has been successfully used to isolate this compound from a plant extract. internationalscholarsjournals.com

High-performance liquid chromatography (HPLC) can be employed for final purification to achieve very high purity. tsijournals.com Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a common system for purifying sesquiterpene lactones. openaccessjournals.com

Purification Technique Stationary Phase Eluent System (Example) Detection
Column ChromatographySilica GelChloroform-Methanol (50:1)Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Acetonitrile/Water gradientUV Detector

Strategies for Novel Derivative Preparation

The synthesis of novel derivatives of this compound is essential for structure-activity relationship (SAR) studies. nih.gov The presence of reactive functional groups in the molecule, such as the hydroxyl group and the α,β-unsaturated ketone, provides handles for chemical modification.

Modification of the Hydroxyl Group: The secondary hydroxyl group can be a target for esterification or etherification to produce a variety of derivatives. conicet.gov.arusm.my For example, acetylation can be performed using acetic anhydride (B1165640) in the presence of a base like pyridine. Silylation, to introduce a bulky protective group, can be achieved using silyl (B83357) chlorides such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole (B134444). conicet.gov.arusm.my

Modification of the α,β-Unsaturated Ketone: The α,β-unsaturated ketone moiety is susceptible to Michael addition reactions. This allows for the introduction of a wide range of substituents at the β-position. For instance, the reaction with diazomethane (B1218177) or diazoethane (B72472) can lead to the formation of pyrazoline derivatives. nih.gov

Click Chemistry: The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, offers a powerful tool for creating a diverse library of derivatives. rsc.org This would first require the introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold, for example, by reacting the hydroxyl group with a suitable linker.

Derivative Type Reagents and Conditions Target Site
Ester DerivativesAcetic anhydride, pyridineHydroxyl group
Silyl Ether DerivativesTBDMSCl, imidazole in DMFHydroxyl group
Pyrazoline DerivativesDiazomethane or Diazoethane in etherα,β-Unsaturated ketone
Triazole Derivatives (via Click Chemistry)Azide/Alkyne-modified this compound, Cu(I) catalystHydroxyl group (after functionalization)

Reproducibility and Validation in Synthetic Chemistry Research

Ensuring the reproducibility and validating the structure of synthesized compounds are paramount in chemical research. internationalscholarsjournals.com

The identity and purity of synthesized this compound and its derivatives must be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques. researchgate.netopenaccessjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide further confirmation of the connectivity of atoms. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure substance.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the molecular formula of the compound. rsc.org

When employing established synthetic routes, it is a fundamental principle of scientific integrity to provide proper citations to the original literature. This acknowledges the work of the original researchers and allows others to refer to the primary source for detailed experimental procedures. For novel compounds, full experimental details and characterization data must be provided to allow for independent verification and reproduction of the work.

Advanced Analytical Research Techniques for Compound Characterization and Quantification

Purity Assessment and Quantification in Complex Matrices

Ensuring the purity of a compound is a critical step in its characterization. The presence of impurities, which can include structurally similar analogues, isomers, or degradation products, can significantly impact the interpretation of biological activity and other research findings. Quantification in complex matrices, such as plant extracts, requires highly selective and sensitive analytical methods to differentiate the target analyte from other co-existing substances.

To ensure comprehensive analytical validation, the use of orthogonal chromatographic techniques is a robust strategy. Orthogonal methods are based on different separation mechanisms or significantly different selectivities. This approach increases the probability that all impurities are separated from the main compound, providing a more accurate assessment of purity than a single chromatographic method alone.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phytochemicals like sesquiterpene lactones. When coupled with a Diode Array Detector (DAD), it becomes a powerful tool for both quantification and purity assessment. The HPLC system separates compounds based on their differential partitioning between a stationary phase (typically a C18 column for sesquiterpenoids) and a mobile phase. nih.govresearchgate.net The DAD acquires absorbance spectra for each peak, which can be used to identify compounds and assess peak purity by comparing spectra across the peak. nih.gov

For related sesquiterpene lactones, HPLC-DAD has been successfully used to check the purity of isolated compounds. nih.govplos.org The analysis typically involves a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) to resolve compounds with varying polarities. nih.govresearchgate.net

Table 1: Example HPLC-DAD System for Sesquiterpene Lactone Analysis nih.govplos.org

ComponentSpecification
Chromatography System Varian Pro Star
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Detector Photodiode Array (PDA/DAD)
Injection Volume 20 µL
Flow Rate 1.0 mL/min

Orthogonal Chromatographic Techniques for Validation

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the discovery, characterization, and quantification of compounds in complex mixtures. acs.orgnih.gov This method couples the separation capabilities of HPLC with the analytical power of tandem mass spectrometry. acs.org After chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and selected in the first mass analyzer. It is then fragmented, and the resulting product ions are analyzed in a second mass analyzer. This process of selected reaction monitoring (SRM) provides exceptional specificity and allows for accurate quantification even at very low concentrations. thermofisher.com

LC-MS/MS has been successfully optimized for measuring various terpenes, including sesquiterpenoids, in plant extracts. thermofisher.comresearchgate.net The development of an LC-MS/MS method for Desacetyl-1-isotenulin would involve optimizing chromatographic conditions to achieve good peak shape and separation, and fine-tuning mass spectrometer parameters (e.g., collision energy) to obtain specific and abundant fragment ions for sensitive detection. thermofisher.comfrontiersin.org This technique is particularly valuable for untargeted analysis to discover new natural products and for targeted analysis to quantify known compounds in intricate biological matrices. acs.orgnih.gov

Table 2: Typical Parameters for LC-MS/MS Analysis of Terpenoids thermofisher.comfrontiersin.org

ParameterDescription
LC System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of water and acetonitrile/methanol (B129727) with formic acid
Ion Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Detection Mode Selected Reaction Monitoring (SRM) or Full Scan MS/MS

Calibration and Performance Metrics in Analytical Research

To ensure that analytical results are accurate and reliable, methods must be validated, and instruments must be properly calibrated. This involves using reference standards and determining key performance metrics.

Accurate quantification is contingent upon the use of high-purity reference materials for instrument calibration. nih.govresearchgate.net A Certified Reference Material (CRM) is a standard that has been characterized by a metrologically valid procedure for its specified properties, and is accompanied by a certificate stating the property value and its uncertainty. nih.gov For a compound like this compound, a purified and structurally confirmed sample would serve as the reference standard. researchgate.net

Calibration is typically performed by preparing a series of standard solutions at known concentrations. These are analyzed to create a calibration curve, where the instrument's response (e.g., peak area) is plotted against concentration. This curve is then used to determine the concentration of the analyte in unknown samples. healthinformaticsjournal.com The lack of readily available CRMs for many natural products remains a significant challenge in the field. researchgate.net

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics of a quantitative assay. japsonline.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. sepscience.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. sepscience.com

These limits are essential for defining the range of reliable performance for an analytical method. japsonline.com There are several methods for their determination, with the most common approaches outlined by the International Council for Harmonisation (ICH). sepscience.com

Table 3: Common Methods for Determining LOD and LOQ sepscience.com

MethodDescription
Based on Signal-to-Noise Ratio The concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ = the standard deviation of the response (often from the y-intercept of the regression line or blank sample measurements) and S = the slope of the calibration curve.

For complex analyses like phytochemicals in herbal extracts, determining these limits ensures that the method is sensitive enough for its intended purpose. healthinformaticsjournal.comnih.gov For example, validated HPLC methods for other phytochemicals have reported LOD and LOQ values in the range of 0.1 to 0.9 µg/mL. healthinformaticsjournal.comresearchgate.net

Chromatographic Detection Reagent Applications

The identification and characterization of specific sesquiterpene lactones like this compound from complex plant extracts necessitate reliable and efficient analytical techniques. Chromatographic methods, particularly Thin-Layer Chromatography (TLC), are invaluable for this purpose, offering a rapid and versatile platform for separation and preliminary identification. The utility of TLC is significantly enhanced by the application of specific spray reagents that react with the separated compounds to produce distinct, visible colors, thereby facilitating their detection and classification.

Thin-Layer Chromatography (TLC) for Sesquiterpene Lactone Identification

Thin-Layer Chromatography is a fundamental planar chromatographic technique widely employed for the analysis of sesquiterpene lactones. researchgate.netresearchgate.net Its application is crucial in the initial screening of plant extracts, monitoring fractions during isolation procedures, and assessing the purity of isolated compounds. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. globalresearchonline.netfscj.edu

For sesquiterpene lactones, silica gel 60 F₂₅₄ plates are commonly used as the stationary phase due to the polarity of these compounds. mdpi.com The choice of the mobile phase is critical for achieving effective separation and is determined empirically. globalresearchonline.net A variety of solvent systems, generally consisting of a mixture of non-polar and polar solvents, are used to separate sesquiterpene lactones based on their structural differences. The separation is influenced by the number and nature of functional groups on the sesquiterpene skeleton.

High-Performance Thin-Layer Chromatography (HPTLC) represents an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility, making it a powerful tool for analyzing complex mixtures of natural products like sesquiterpene lactones. uni-giessen.de TLC and HPTLC are often the methods of choice for the initial analysis of these compounds due to their low cost, speed, and ability to process multiple samples simultaneously. researchgate.netmoodle.net

Table 1: Exemplary TLC Systems for Sesquiterpene Lactone Analysis

Stationary PhaseMobile Phase (Solvent System)Application ExampleReference
Silica Gel GF₂₅₄Ethyl Acetate (B1210297) : Dichloromethane (B109758) (50:50, v/v)Monitoring microbial transformation of vulgarin, a sesquiterpene lactone. mdpi.com
Silica GelEthyl Acetate : n-Hexane (7:3, v/v)Fractionation of an ethanol (B145695) leaf extract of Piper betle. nih.gov
Silica GelCyclohexane : Acetone (1:1, v/v)Analysis of the sesquiterpenoid capsidiol (B150007) from tobacco cell culture. nih.gov
Silica GelPetroleum Ether : Ethyl AcetateElution of sesquiterpene lactone-enriched fractions from Xanthium mongolicum. frontiersin.org

This table is interactive. You can sort and filter the data.

Utilization of Specialized Spray Reagents (e.g., Vanillin (B372448), p-Dimethylaminobenzaldehyde)

Following the development of the chromatogram, the separated spots, which are often colorless, must be visualized. While some compounds can be seen under UV light (typically at 254 nm or 366 nm) if they possess a suitable chromophore, the use of chemical spray reagents is a common and effective visualization method. fscj.edumdpi.com These reagents react with specific functional groups present in the analytes to produce colored spots, adding a layer of chemical specificity to the identification process. nih.gov For sesquiterpenes and sesquiterpene lactones, vanillin-based reagents and p-Dimethylaminobenzaldehyde are among the most frequently used. uni-giessen.defrontiersin.org

Vanillin Reagent: A widely used reagent for the detection of higher alcohols, phenols, steroids, and terpenes is the vanillin-sulfuric acid spray. nih.govepfl.ch When a TLC plate is sprayed with this reagent and gently heated, terpenoids typically produce a range of characteristic colors, including pink, purple, blue, or brown. mdpi.comnih.gov For instance, fractions rich in sesquiterpene lactones from Xanthium mongolicum appeared as pink spots on a TLC plate after being sprayed with a 5% vanillin-sulfuric acid reagent. frontiersin.org The specific color and its intensity can provide preliminary structural information about the compound. The typical preparation involves dissolving vanillin in an acidic alcoholic solution, such as 1.4 g of vanillin in 40 mL of methanol with 250 µL of sulfuric acid. nih.gov

p-Dimethylaminobenzaldehyde (DMAB) Reagent: Also known as Ehrlich's reagent, p-Dimethylaminobenzaldehyde is used for the detection of various compound classes, including amines, indoles, and some terpenoids. epfl.chresearchgate.net50megs.com The reagent is typically prepared by dissolving p-dimethylaminobenzaldehyde in a mixture of ethanol and hydrochloric acid. researchgate.net While it is a versatile reagent, its application for sesquiterpene lactones is also noted, often used in combination with other reagents or as a sulfuric acid-fortified spray to enhance detection. uni-giessen.decarlroth.com

The choice of spray reagent depends on the class of compounds being investigated. The resulting color patterns serve as a chemical fingerprint, aiding in the identification of compounds by comparing them to reference standards or data from the literature.

Table 2: Common Spray Reagents for TLC Detection of Terpenoids

Reagent NameCompositionDetected CompoundsObserved ColorsReference
Vanillin-Sulfuric Acid0.5 mL p-anisaldehyde, 50 mL glacial acetic acid, 1 mL conc. sulfuric acidTerpenes, Phenols, SteroidsViolet, Blue, Red, Grey, Green epfl.ch
Vanillin Indicator Reagent1.4 g vanillin, 40 mL methanol, 250 µL H₂SO₄TerpenoidsBright blue-green bands nih.gov
Vanillin Sulphoric SprayNot specifiedSesquiterpene Lactone MetabolitesPink, then Violet; Brownish-violet mdpi.com
p-Dimethylaminobenzaldehyde (Ehrlich Reagent)1 g p-dimethylaminobenzaldehyde, 50 mL 36% HCl, 50 mL ethanolAmines, Indoles, TerpenesVarious researchgate.netcarlroth.com

This table is interactive. You can sort and filter the data.

Mechanistic Investigations of Biological Activities

Modulation of Drug Efflux Transporter Function

Desacetyl-1-isotenulin has been shown to directly interact with and modulate the function of the P-glycoprotein (P-gp/ABCB1) efflux pump, a critical mechanism by which cancer cells expel chemotherapeutic agents, thereby reducing their efficacy.

P-glycoprotein (P-gp/ABCB1) Inhibition

The primary mechanism through which this compound exerts its biological activity is the inhibition of P-glycoprotein. This inhibition leads to a cascade of effects that ultimately enhance the susceptibility of resistant cancer cells to cytotoxic drugs.

A key finding in the study of this compound is its ability to stimulate the ATPase activity of P-gp nih.govnih.govx-mol.com. P-glycoprotein utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell. By stimulating this ATPase activity, this compound is thought to lock the transporter in a conformation that is less efficient at drug efflux, despite the increased energy consumption. Studies have demonstrated a concentration-dependent stimulation of P-gp's basal ATPase activity by isotenulin (B1211992), a closely related compound.

Table 1: Effect of Isotenulin on P-gp ATPase Activity

Concentration of Isotenulin (µM)Change in Luminescence (ΔRLU)
0.1Approx. 12000
1Approx. 18000
5Approx. 22000
10Approx. 25000
20Approx. 28000

Data adapted from Chang et al., 2019. The change in luminescence is proportional to the ATPase activity.

Kinetic studies have revealed distinct mechanisms by which this compound interacts with different P-gp substrates. In the case of rhodamine 123, a well-known fluorescent substrate of P-gp, isotenulin acts as a competitive inhibitor nih.govnih.gov. This suggests that this compound directly competes with rhodamine 123 for the same binding site on the P-glycoprotein transporter.

Conversely, the interaction with the chemotherapeutic drug doxorubicin (B1662922) follows a noncompetitive inhibition mechanism nih.govnih.gov. This indicates that this compound binds to a different site on P-gp than doxorubicin, but this binding still results in a decreased efficiency of doxorubicin efflux.

Table 2: Kinetic Interaction of Isotenulin with P-gp Substrates

P-gp SubstrateInhibition Mechanism by IsotenulinKey Findings from Lineweaver-Burk Plot Analysis
Rhodamine 123CompetitiveIncreased Km with no significant change in Vmax.
DoxorubicinNoncompetitiveDecreased Vmax with no significant change in Km.

Based on findings from Chang et al., 2019.

By inhibiting the efflux function of P-gp, this compound leads to a significant increase in the intracellular concentration of P-gp substrates. This has been demonstrated through assays measuring the accumulation of fluorescent dyes like rhodamine 123 and calcein-AM, as well as chemotherapeutic agents such as doxorubicin, within multidrug-resistant cells. The enhanced accumulation of these compounds at their intracellular targets is a direct consequence of the P-gp inhibition by this compound.

Reversal of Multidrug Resistance (MDR) in Cellular Models

The inhibitory effects of this compound on P-gp translate into a functional reversal of the multidrug resistance phenotype in various cancer cell lines.

Co-administration of this compound with conventional chemotherapeutic drugs results in a synergistic cytotoxic effect against multidrug-resistant cancer cells nih.govnih.gov. This synergy is quantified by a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence of this compound. The "reversal fold" indicates the factor by which the cancer cells' sensitivity to the drug is increased. Studies have shown that isotenulin can significantly resensitize MDR cancer cells to agents like vincristine, paclitaxel, and doxorubicin.

Table 3: Synergistic Effects of Isotenulin with Chemotherapeutic Agents in KB-vin Cells

Chemotherapeutic AgentIC50 (nM) - Agent AloneIC50 (nM) - Agent + Isotenulin (20 µM)Reversal Fold
Vincristine2919.11 ± 470.26172.93 ± 18.2516.88
Paclitaxel1017.37 ± 117.44102.35 ± 14.129.94
Doxorubicin11870.33 ± 974.151193.33 ± 101.129.95

Data adapted from Chang et al., 2019, demonstrating the potentiation of chemotherapeutic efficacy by isotenulin in a multidrug-resistant cancer cell line.

Exploration of Enzyme and Protein Interactions

The biological activities of sesquiterpene lactones, including this compound, are largely attributed to their interactions with cellular macromolecules, particularly proteins and enzymes. The chemical structure of these compounds, often featuring reactive sites, allows for covalent bonding and other interactions that can modulate the function of key cellular proteins.

Interaction with Thiol Groups of Enzymes (Relevance to Sesquiterpene Lactones)

A primary mechanism underlying the bioactivity of many sesquiterpene lactones is their ability to interact with nucleophilic groups in proteins, most notably the thiol (sulfhydryl) groups of cysteine residues. nih.gov This reactivity is frequently associated with the presence of an α-methylene-γ-lactone functional group. nih.gov This electrophilic center can undergo a Michael-type addition reaction with the nucleophilic thiol group, forming a stable covalent bond.

This alkylation of protein thiols can lead to the inhibition of enzyme function. nih.gov Since the active sites of many crucial enzymes contain cysteine residues, this interaction can have significant downstream biological effects. nih.gov This reactivity is considered a key factor in the anticancer and anti-inflammatory properties observed in many sesquiterpene lactones. nih.govnih.gov For instance, the anticancer mechanism of micheliolide (B1676576) is thought to depend on its α-methylene-γ-lactone structure, which is crucial for its activity. nih.gov

Potential for Apoptosis Induction Pathways (Context of MDR Reversal)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the ABCB1 gene, and the evasion of apoptosis (programmed cell death). mdpi.com Sesquiterpene lactones have been investigated for their potential to reverse MDR, in part by inducing or re-sensitizing resistant cancer cells to apoptosis. nih.gov

The mechanisms are multifaceted. Some sesquiterpene lactones can inhibit the function of transcription factors like NF-κB, which upregulates anti-apoptotic proteins that contribute to drug resistance. nih.gov By inhibiting NF-κB, these compounds can downregulate these protective proteins, thereby promoting apoptosis in tumor cells. nih.gov For example, certain symmetrical selenoesters, which also interact with cellular redox systems, have been shown to be potent apoptosis inducers in doxorubicin-resistant colon adenocarcinoma cells. mdpi.com This induction of apoptosis can be linked to the inhibition of the ABCB1 efflux pump, which itself may play a role in regulating the apoptotic pathway. mdpi.com Furthermore, some natural compounds can induce the production of reactive oxygen species (ROS) to a toxic threshold, which in turn activates apoptosis in resistant cells. nih.gov

Pathway-Specific Cellular Responses and Omics Approaches

The cellular response to compounds like this compound is not uniform but is highly dependent on the specific cellular context, including the cell type and its molecular wiring. Modern "omics" technologies are powerful tools for dissecting these complex, pathway-specific responses.

Identification of Context-Dependent Biological Pathways

The biological effects of sesquiterpene lactones are often mediated through their modulation of specific signaling pathways. The inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) activation is one such pathway. biomolther.org Aberrant STAT3 activation is critical for the proliferation of many cancer cells, and various sesquiterpene lactones have demonstrated the ability to inhibit this pathway. biomolther.org Molecular modeling studies suggest that these compounds can interact directly with the STAT3 protein, and their inhibitory effect correlates with their anti-proliferative activity. biomolther.org

Another critical pathway is the NF-κB pathway, a key driver of inflammation and cell survival. nih.govnih.gov In the context of MDR, activated NF-κB can increase the expression of P-gp, the efflux pump that expels chemotherapy drugs from cancer cells. nih.gov Sesquiterpene lactones that inhibit the NF-κB pathway can downregulate P-gp expression, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents. nih.gov

The table below summarizes the interaction of various sesquiterpene lactones with key biological pathways.

Sesquiterpene Lactone Target Pathway Observed Effect
Alantolactone STAT3, NF-κB Inhibition of STAT3 activation, Inhibition of NF-κB activation nih.govbiomolther.org
Isoalantolactone STAT3, NF-κB Inhibition of STAT3 activation, Inhibition of NF-κB activation nih.govbiomolther.org
Parthenolide STAT3 Inhibition of STAT3 activation biomolther.org

Application of Transcriptomics and Proteomics in Mechanistic Studies

To gain a comprehensive understanding of the cellular mechanisms affected by a compound, researchers increasingly turn to transcriptomics and proteomics. Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing changes in gene expression, while proteomics identifies and quantifies the entire complement of proteins. nih.govmdpi.com

These approaches provide a systems-level view of cellular responses. For example, treating cancer cells with a compound and then performing transcriptomic analysis can reveal which genes are upregulated or downregulated, pointing to the pathways being perturbed. mdpi.com Proteomics can then confirm whether these changes in gene expression translate to changes at the protein level and can also identify post-translational modifications that affect protein function. nih.govuu.nl The combined analysis of these two "omics" layers enhances the ability to identify the true targets of a drug and understand its mechanism of action. nih.gov This integrative approach is crucial for elucidating the complex and often interconnected pathways through which natural compounds exert their biological effects. mdpi.com

Strategies for Resolving Contradictory Mechanistic Data

In the study of natural products, it is not uncommon for different studies to yield contradictory or inconsistent data regarding a compound's mechanism of action. mdpi.com These discrepancies can arise from a variety of factors, and several strategies can be employed to resolve them.

One key reason for conflicting results is the context-dependent nature of biological pathways. A compound may activate one pathway in a particular cancer cell line but have no effect or even an opposite effect in another, due to differences in their genetic and proteomic makeup. Therefore, conducting studies across a diverse panel of cell lines can help to clarify the specific conditions under which a particular mechanism is active.

Variations in experimental methodology, such as different compound concentrations, treatment durations, and assay techniques, can also lead to different outcomes. The use of standardized protocols and orthogonal assays—multiple, distinct methods to measure the same endpoint—can help validate findings and resolve inconsistencies. Furthermore, integrating data from multiple "omics" levels (genomics, transcriptomics, proteomics, metabolomics) can provide a more holistic and robust picture of the compound's activity, helping to reconcile data that may appear contradictory when viewed in isolation. nih.gov

Design of Standardized Comparative Studies Across Diverse Biological Models

A fundamental step in characterizing the biological profile of this compound is the implementation of standardized comparative studies. This approach is essential to ensure that data generated across different laboratories and research groups are comparable, thereby facilitating a more robust understanding of the compound's effects. The design of such studies should encompass a variety of biological models to capture a comprehensive picture of its activity.

Key considerations for the design of these studies include:

Cell-Based Assays: A panel of well-characterized human cancer cell lines, representing different tumor types and resistance mechanisms, should be utilized. For instance, comparing the activity of this compound in sensitive versus multidrug-resistant cancer cell lines would be crucial. nih.gov

In Vivo Models: The use of animal models, such as xenografts in immunocompromised mice, is necessary to evaluate the compound's efficacy and pharmacokinetics in a whole-organism context.

Standardized Protocols: Consistent experimental protocols are vital. This includes standardized methods for compound preparation and administration, cell culture conditions, and endpoint measurements.

A hypothetical standardized study design is presented in the table below:

ParameterSpecificationRationale
Cell Lines Panel of NCI-60 human tumor cell linesProvides a broad initial screen of anticancer activity across diverse cancer types.
Compound Concentration Standardized serial dilutions (e.g., 0.01 µM to 100 µM)Ensures dose-response curves can be accurately generated and compared.
Exposure Time 24, 48, and 72 hoursAssesses both short-term and long-term effects on cell viability and proliferation.
Viability Assay Standardized MTT or CellTiter-Glo assayProvides a consistent and reproducible measure of cytotoxicity.
Positive Control Doxorubicin or PaclitaxelAllows for comparison with established chemotherapeutic agents.
Negative Control Vehicle (e.g., DMSO)Controls for any effects of the solvent used to dissolve the compound.

Meta-Analyses to Account for Model-Specific Variables

Key aspects to be addressed in a meta-analysis of this compound research would include:

Subgroup Analyses: Examining the effect of the compound in different cancer subtypes (e.g., lung, breast, colon) or in models with specific genetic mutations.

Heterogeneity Assessment: Quantifying the degree of variation in the observed effects across studies and exploring the potential sources of this heterogeneity.

Publication Bias Evaluation: Assessing whether the published literature is representative of all research conducted on the compound.

The following table illustrates the potential data points that could be extracted from individual studies for inclusion in a future meta-analysis:

Study IdentifierBiological ModelEndpoint MeasuredEffect Size (e.g., IC50)95% Confidence Interval
Study AA549 Lung Cancer CellsCell Viability15.2 µM12.5 - 18.0 µM
Study BMCF-7 Breast Cancer CellsApoptosis Induction22.8 µM19.3 - 26.5 µM
Study CHCT116 Colon Cancer CellsCell Cycle Arrest18.5 µM16.1 - 21.2 µM
Study DA549 Xenograft ModelTumor Growth Inhibition45% reduction38% - 52%

By systematically applying these rigorous research methodologies, the scientific community can build a comprehensive and reliable body of evidence to define the biological activities and therapeutic potential of this compound. This structured approach will be instrumental in determining whether this compound warrants further development as a novel therapeutic agent.

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Potency

The potency of Desacetyl-1-isotenulin is largely determined by the specific arrangement of its atoms and functional groups. The interaction of these features with biological targets dictates the compound's efficacy.

A predominant feature in many biologically active sesquiterpene lactones, including the isotenulin (B1211992) family, is the α-methylene-γ-lactone group. This functionality is a key electrophilic center, making it susceptible to nucleophilic attack. The biological activity of these compounds is often attributed to their ability to react with nucleophiles present in biological systems, such as the thiol groups of amino acids like cysteine within proteins. nih.gov This process, known as a Michael-type addition, can lead to the alkylation of crucial enzymes or proteins, thereby inhibiting their function. nih.gov The reactivity of this exocyclic methylene (B1212753) group is considered a primary determinant of the cytotoxicity observed in many sesquiterpene lactones. nih.gov The loss of this group through chemical modification typically results in a significant decrease or complete loss of biological activity.

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor governing the biological activity of chiral drugs. biomedgrid.comnih.gov Since biological targets like enzymes and receptors are themselves chiral, they can exhibit a high degree of stereoselectivity, interacting differently with each enantiomer or diastereomer of a compound. nih.gov

For molecules like this compound, which possess multiple chiral centers, the specific spatial orientation of its substituents can dramatically influence its interaction with a biological target. One stereoisomer may bind with high affinity and elicit a strong biological response, while another may be significantly less active or even inactive. nih.gov In some complex macrocycles, studies have shown that the stereochemistry at a single chiral center can play a more dominant role in determining biological activity than other structural features, such as the configuration of a double bond. rsc.org Therefore, the specific stereochemical configuration of this compound is crucial for its potency, as it dictates the precise fit and orientation within the binding site of its molecular targets. researchgate.net

Computational Approaches for SAR Analysis

Computational methods are increasingly employed to predict and rationalize the SAR of bioactive compounds, saving time and resources in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In QSAR studies, molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic features), are calculated. nih.gov These descriptors are then used to build predictive models through various statistical methods, such as machine learning algorithms. nih.govuma.pt

While specific QSAR models for this compound are not widely published, the methodology is broadly applied to sesquiterpene lactones and other natural products to identify the key structural features that influence their activity, such as P-glycoprotein inhibition. uma.pt Such models can predict the activity of new, unsynthesized derivatives, guiding the design of more potent analogues. nih.gov

Ligand-based virtual screening is a computational technique used to identify new, potentially active molecules from large databases based on the structural similarity to known active compounds. sciforum.netmdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

In a study searching for potential agents against Chagas disease, caused by the parasite Trypanosoma cruzi, a ligand-based virtual screening of a database containing 1,306 sesquiterpene lactones was performed. sciforum.net Using machine learning models trained on compounds with known activity against the parasite, this compound was identified as a potentially active molecule against the amastigote form of T. cruzi, exhibiting the highest probability value among the identified hits. sciforum.net This prediction highlights the potential of this compound as an anti-parasitic agent and demonstrates the power of computational screening in identifying new bioactivities for natural products. sciforum.net

Table 1: Predicted Anti-parasitic Activity from Ligand-Based Virtual Screening

Compound Predicted Target Probability Value Screening Method
This compound Trypanosoma cruzi (amastigote) Highest among hits Ligand-Based Virtual Screening

Data sourced from a computational study on sesquiterpene lactones. sciforum.net

Comparative SAR within the Broader Tenulin (B101169) and Isotenulin Series

Understanding the SAR of this compound is enhanced by comparing it to structurally related compounds, such as tenulin and isotenulin. These compounds share the same core guaianolide skeleton but differ in their substitution patterns.

Tenulin and its isomer isotenulin have been shown to inhibit the function of P-glycoprotein (P-gp), a transporter protein that plays a key role in multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net By ejecting chemotherapeutic drugs from cancer cells, P-gp reduces their efficacy. Tenulin and isotenulin can reverse this resistance, making cancer cells sensitive to treatment again. nih.gov Their mechanism involves stimulating the ATPase activity of P-gp, which interferes with its drug efflux function. nih.govresearchgate.netfrontiersin.org

Table 2: Comparison of Compounds in the Tenulin/Isotenulin Series

Compound Key Activity Mechanism
Tenulin P-glycoprotein Inhibition / MDR Reversal Stimulates P-gp ATPase activity nih.govresearchgate.net
Isotenulin P-glycoprotein Inhibition / MDR Reversal Stimulates P-gp ATPase activity nih.govresearchgate.net

| This compound | Predicted Anti-parasitic Activity | Predicted to be active against T. cruzi sciforum.net |

Table of Compounds Mentioned

Compound Name
This compound
Tenulin
Isotenulin

Advanced Research Methodologies and Experimental Design in Biological Investigations

In Vitro Model Systems for Biological Evaluation

To assess the biological effects of a compound, particularly its impact on multidrug resistance, carefully selected and developed cell-based models are essential. These systems allow for controlled, reproducible experiments to elucidate molecular interactions.

Establishment of Cancer Cell Lines (e.g., HeLaS3, KB-vin)

The investigation of compounds that may reverse MDR necessitates the use of both drug-sensitive and drug-resistant cancer cell lines. A common approach involves pairing a parental, sensitive cell line with a resistant subline that overexpresses P-gp.

HeLaS3 Cells : This is a clonal derivative of the HeLa human cervical cancer cell line. researchgate.net It serves as a drug-sensitive parental line in MDR studies, providing a baseline for cytotoxicity and transporter activity. nih.govx-mol.com

KB-vin Cells : This is a multidrug-resistant cell line derived from the parental KB human oral cancer cell line. It is established through selection with a P-gp substrate drug, such as vinblastine. nih.gov KB-vin cells exhibit high levels of P-gp expression and are cross-resistant to various chemotherapeutic agents, making them a standard model for studying P-gp inhibitors. nih.govx-mol.comresearchgate.net

In a typical experimental design, the cytotoxicity of Desacetyl-1-isotenulin would be evaluated in both HeLaS3 and KB-vin cell lines to determine if it has a selective effect on resistant cells or can re-sensitize them to conventional chemotherapy drugs. nih.gov

Table 1: Characteristics of In Vitro Cancer Cell Line Models

Cell Line Type Key Characteristic Role in MDR Research
HeLaS3 Human Cervical Carcinoma Drug-sensitive Parental/Control

| KB-vin | Human Oral Carcinoma | High P-gp expression; Multidrug-resistant | P-gp inhibition studies |

Development of P-gp Stable Expression Cell Lines (e.g., ABCB1/Flp-In™−293)

To study the interaction of a compound with P-gp in a more isolated and controlled manner, researchers use non-cancerous cell lines engineered to stably express the human P-gp transporter. This approach avoids the complex genetic background of cancer cells.

ABCB1/Flp-In™−293 Cells : This model is created by transfecting a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, with a vector containing the ABCB1 gene (the gene that codes for P-gp). nih.govx-mol.com The Flp-In™ system allows for the stable, site-specific integration of the gene, ensuring consistent and high-level expression of functional P-gp. nih.govx-mol.com This provides a clean system to directly measure a compound's effect on the transporter's function without confounding factors from other cellular resistance mechanisms. nih.gov

Quantitative Assays for Biological Activity Assessment

Once appropriate cell models are established, a suite of quantitative assays is employed to measure the specific biological activity of the test compound. For a potential P-gp modulator like this compound, these assays focus on transporter inhibition, substrate efflux, and energy consumption.

Transporter Inhibition Assays (e.g., Calcein-AM Uptake Assays)

The calcein-AM uptake assay is a high-throughput method used to screen for P-gp inhibitors. nih.govnih.gov Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. researchgate.netwindows.net Once inside the cell, intracellular esterases cleave it into the fluorescent molecule calcein, which is not a P-gp substrate and is trapped within the cell. researchgate.net

In cells with high P-gp activity (like KB-vin or ABCB1/Flp-In™−293), Calcein-AM is rapidly pumped out before it can be converted, resulting in low intracellular fluorescence. researchgate.net If a compound like this compound inhibits P-gp, it will block the efflux of Calcein-AM, allowing it to accumulate and be converted to calcein, leading to a measurable increase in fluorescence. nih.govnih.gov This fluorescence intensity is directly proportional to the P-gp inhibitory activity of the compound. researchgate.net

Efflux Assays (e.g., Rhodamine 123 Efflux, Doxorubicin (B1662922) Efflux)

Efflux assays directly measure the ability of P-gp to transport known fluorescent substrates out of the cell and how a test compound interferes with this process. These assays are crucial for determining the kinetic mechanism of inhibition (e.g., competitive, non-competitive).

Rhodamine 123 Efflux : Rhodamine 123 is a fluorescent dye and a well-characterized P-gp substrate. merckmillipore.comnih.gov Cells are first loaded with Rhodamine 123. The rate at which the fluorescence inside the cells decreases over time is then measured. In the presence of a P-gp inhibitor, the efflux is slowed, and the cells retain more fluorescence. researchgate.net Studies on the related compound isotenulin (B1211992) showed it competitively inhibited the efflux of Rhodamine 123. nih.govnih.gov

Doxorubicin Efflux : Doxorubicin is an anthracycline chemotherapy drug that is also a P-gp substrate and naturally fluorescent. researchgate.netnih.govjst.go.jp Similar to the Rhodamine 123 assay, the retention of doxorubicin inside P-gp-overexpressing cells is measured. biorxiv.org An effective P-gp inhibitor will increase the intracellular accumulation of doxorubicin. spandidos-publications.com Isotenulin was found to non-competitively inhibit the efflux of doxorubicin, indicating a different interaction mechanism compared to Rhodamine 123. nih.govnih.gov

Enzyme Activity Assays (e.g., Pgp-Glo™ Assay System for ATPase Activity)

P-gp is an ATP-dependent pump, meaning it uses the energy from ATP hydrolysis to transport substrates. nih.gov The Pgp-Glo™ Assay is a luminescent-based method that measures the ATPase activity of P-gp. pipettespisser.nopromega.com The assay quantifies the amount of ATP consumed by P-gp in membrane preparations. pipettespisser.no A decrease in luminescence correlates with higher ATP consumption and thus higher P-gp activity. pipettespisser.no

Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. pipettespisser.no Substrates of P-gp typically stimulate this activity. pipettespisser.no Therefore, this assay can be used to confirm that a compound like this compound directly interacts with the P-gp enzyme. For example, the related compounds tenulin (B101169) and isotenulin were found to significantly stimulate P-gp's ATPase activity, which is consistent with their role as P-gp inhibitors that are also substrates. nih.govnih.govresearchgate.net

Table 2: Summary of Quantitative Assays for P-gp Modulation

Assay Type Principle Measured Outcome Information Gained
Calcein-AM Uptake Inhibition of P-gp efflux of a pro-fluorescent substrate. researchgate.net Increased intracellular fluorescence. nih.gov Screening for P-gp inhibitory potential.
Rhodamine 123 / Doxorubicin Efflux Measurement of the transport rate of fluorescent P-gp substrates out of the cell. researchgate.netbiorxiv.org Increased intracellular retention of the fluorescent substrate. nih.govjst.go.jp Confirmation of inhibition and determination of kinetic mechanism. nih.gov

| Pgp-Glo™ ATPase Assay | Measurement of ATP consumption by P-gp via a luminescent reaction. pipettespisser.no | Change in luminescence corresponding to ATP hydrolysis. promega.com | Confirmation of direct interaction with the P-gp enzyme. |

Rigorous Experimental Design Principles

To discuss the rigorous experimental design for this compound, studies would need to be available that have investigated its biological effects. Such studies would provide the basis for understanding how researchers have approached its investigation.

Selection of Logarithmic Concentration Ranges

Information on the selection of logarithmic concentration ranges would require dose-response studies of this compound. These studies are fundamental for determining the concentrations at which the compound elicits a biological effect, the range over which this effect occurs, and the concentration at which the effect is maximal. Without such studies, it is impossible to detail the specific logarithmic concentration ranges used for this compound.

Implementation of Appropriate Control Groups (Vehicle, Positive, Negative)

A description of the appropriate control groups for experiments involving this compound would necessitate published experimental protocols. scilit.com These would specify the vehicle used to dissolve the compound, a positive control known to elicit a similar biological effect, and a negative control that is not expected to have any effect. nih.govresearchgate.net This information is crucial for interpreting the specificity of the compound's actions.

Strategies for Replication and Statistical Validation (e.g., Triplicate Measurements, ANOVA with Post-Hoc Tests)

Data Interpretation and Analytical Considerations

The interpretation of data from studies on this compound is contingent on the existence of such data. The following analytical considerations could only be discussed in the context of specific experimental results.

Application of Sensitivity Analysis for Distinguishing Artifacts from Biologically Relevant Outcomes

A discussion on the application of sensitivity analysis would require complex datasets from studies on this compound. This type of analysis helps to identify the parameters that have the most significant impact on the outcome of an experiment, thereby distinguishing true biological effects from experimental noise or artifacts.

Kinetic Analysis of Transport Mechanisms (e.g., Michaelis-Menten Kinetics, Lineweaver-Burk Plots)

To perform a kinetic analysis of the transport mechanisms potentially affected by this compound, studies investigating its interaction with transporters or enzymes would be necessary. Such studies would provide the data needed to apply models like Michaelis-Menten kinetics and to generate graphical representations such as Lineweaver-Burk plots to elucidate the compound's mechanism of action.

Table of Chemical Compounds

Since no specific research on this compound could be detailed, a table of mentioned compounds cannot be generated.

Q & A

Q. How should supplementary materials be structured to support reproducibility in this compound research?

  • Answer : Provide raw datasets, instrument calibration logs, and detailed protocols (e.g., buffer compositions, software settings). Label files numerically (e.g., Table S1, Figure S2) and reference them in-text .

Ethical and Contextual Considerations

Q. What ethical guidelines apply to animal studies involving this compound?

  • Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Include ethics committee approval IDs and justify sample sizes using power analysis .

Q. How can researchers contextualize findings on this compound within broader scientific debates?

  • Answer : Use systematic reviews to map existing literature gaps. Discuss results in light of conflicting hypotheses (e.g., oxidative stress vs. apoptosis induction) and propose validation experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.